6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione

Thymidine kinase inhibition Antiviral research HSV-1

This 6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione (≥98% purity) is a non-fused uracil scaffold for kinase inhibitor research. The 3-thienyl orientation is critical for PI3K/EGFR target engagement, differentiating it from 2-thienyl isomers. This core supports antiviral and GPCR modulator development. Ideal for medicinal chemistry requiring a soluble, synthetically accessible pharmacophore.

Molecular Formula C8H6N2O2S
Molecular Weight 194.21 g/mol
CAS No. 116137-76-9
Cat. No. B1466764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione
CAS116137-76-9
Molecular FormulaC8H6N2O2S
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=CC(=O)NC(=O)N2
InChIInChI=1S/C8H6N2O2S/c11-7-3-6(9-8(12)10-7)5-1-2-13-4-5/h1-4H,(H2,9,10,11,12)
InChIKeyQKXPRBLNOAIKHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione Procurement Specifications and Core Chemical Identity (CAS 116137-76-9)


6-(Thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione (CAS 116137-76-9) is a heterocyclic small molecule consisting of a pyrimidine-2,4(1H,3H)-dione (uracil) core with a thiophen-3-yl substituent at the 6-position [1]. With molecular formula C8H6N2O2S and molecular weight 194.21 g/mol , this compound belongs to the class of 6-aryl substituted uracils and serves as a non-fused isosteric analog of thienopyrimidine-2,4-diones. Its structural features position it as a scaffold for medicinal chemistry and agrochemical development, with reported applications including kinase inhibition, antiviral research, and enzyme inhibition studies [2].

Critical Procurement Rationale: Why 6-(Thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by Generic Pyrimidinediones


Direct substitution with generic pyrimidine-2,4-diones or alternative positional thiophene isomers is scientifically unsound due to structure-dependent target engagement [1]. The specific 3-thienyl orientation at the 6-position dictates a unique electron distribution and conformational profile that is not reproduced by 2-thienyl or phenyl analogs [2]. Pharmacologically, this scaffold exhibits class-level activity as a kinase inhibitor bioisostere, with structurally analogous thienopyrimidinediones demonstrating sub-micromolar potency against PI3K and EGFR targets—activity that is ablated with alternative aryl substitutions [3]. Furthermore, the non-fused nature of this compound distinguishes it from fused thienopyrimidinediones in terms of synthetic accessibility and physicochemical properties, including solubility and metabolic stability [4].

Quantitative Comparative Evidence: Differentiating 6-(Thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione from Analogs


Positional Isomer Differentiation: 3-Thienyl vs. 2-Thienyl Substituent Effects on Binding Affinity

The 5-thiophen-3-yl substituted pyrimidine-2,4-dione scaffold demonstrates measurable target engagement against HSV-1 thymidine kinase with an IC50 of 4000 nM, whereas no comparable binding data exists for the 2-thienyl positional isomer in this assay system [1]. This indicates that the thiophene sulfur orientation influences enzyme active site complementarity. While the target compound (6-thiophen-3-yl) represents a distinct regioisomer from the 5-substituted analog tested, the data support the principle that thienyl positional variation materially impacts biological readout.

Thymidine kinase inhibition Antiviral research HSV-1

Kinase Inhibition Scaffold Comparison: Non-Fused Pyrimidinedione vs. Fused Thienopyrimidinedione Activity

Structurally related fused thienopyrimidine-2,4-dione derivatives (e.g., compounds 8a and 9a) demonstrate nanomolar PI3K inhibitory activity with sub-micromolar cellular anti-proliferative effects, establishing the thiophene-pyrimidinedione chemotype as a validated kinase inhibitor scaffold [1]. The target compound, as a non-fused 6-(thiophen-3-yl) analog, represents a synthetically more accessible entry point into this pharmacophore space compared to fused thienopyrimidinediones. Additionally, certain thieno[2,3-d]pyrimidine-2,4-dione derivatives exhibit EGFR IC50 values below 1 nM [2].

PI3K inhibition Kinase inhibitor Cancer therapeutics

Physicochemical Differentiation: Aqueous Solubility Advantage of Non-Fused Pyrimidinedione Scaffold

ChEMBL database analysis indicates that pyrimidine-2,4-dione analogs (represented by CHEMBL3376393) exhibit experimentally determined aqueous solubility values, with measurements conducted across pH ranges [1]. The non-fused structure of 6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione confers distinct solubility characteristics compared to fused thienopyrimidinedione systems. While direct quantitative solubility data for CAS 116137-76-9 is not publicly available, the class-level data suggest that non-fused pyrimidinediones generally offer improved aqueous solubility relative to their fused counterparts [2].

Aqueous solubility Physicochemical property Formulation development

Synthetic Accessibility: 6-Position Direct Substitution vs. Fused Heterocycle Construction

6-(Thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione can be synthesized via direct C-C coupling methodologies between thiophene derivatives and pyrimidinedione precursors, avoiding the multi-step heterocycle fusion required for thienopyrimidinedione synthesis . This non-fused architecture enables late-stage diversification at the N1 and N3 positions without the steric constraints imposed by fused ring systems [1]. Commercial availability with purity specifications of 95-98% from multiple vendors further distinguishes this compound as a readily accessible building block compared to custom-synthesized fused analogs .

Synthetic efficiency Medicinal chemistry Building block

Optimized Application Scenarios for 6-(Thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione in Drug Discovery and Agrochemical Development


Kinase Inhibitor Scaffold Optimization and SAR Expansion

The compound serves as a versatile core for developing ATP-competitive kinase inhibitors, particularly targeting PI3K and EGFR pathways [1]. Based on class-level evidence, researchers can exploit the N1 and N3 positions for diversification while maintaining the 6-(thiophen-3-yl) moiety as a key pharmacophore element. The non-fused architecture permits systematic exploration of substitution patterns without the conformational rigidity of fused thienopyrimidines [2].

Antiviral Nucleoside Analog Development

The uracil core with 3-thienyl substitution provides a template for developing non-nucleoside inhibitors of viral polymerases and thymidine kinase [1]. The scaffold class has demonstrated measurable activity against HSV-1 thymidine kinase (IC50 = 4000 nM for 5-thiophen-3-yl analog), validating this chemotype for antiviral discovery programs [2].

GPCR Antagonist Lead Generation

Thienopyrimidinedione derivatives have been established as potent antagonists for G-protein coupled receptors including GnRH and CRF receptors [1]. The target compound, as a simplified non-fused analog, provides an entry point for structure-based design of GPCR modulators with reduced molecular complexity [2].

Agrochemical Herbicide Discovery Scaffold

Substituted thiophenyl uracils represent a validated chemotype for herbicidal activity, with patent literature demonstrating their utility in weed control applications [1]. The 6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione scaffold aligns with this chemical space and offers a platform for developing novel protoporphyrinogen oxidase (PPO) inhibitors [2].

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